2-((2-Methoxyethyl)amino)-2-methylpropanenitrile
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Overview
Description
2-((2-Methoxyethyl)amino)-2-methylpropanenitrile is an organic compound with a complex structure that includes a nitrile group, an amino group, and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyethyl)amino)-2-methylpropanenitrile typically involves the reaction of 2-methoxyethylamine with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base such as potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((2-Methoxyethyl)amino)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines .
Scientific Research Applications
2-((2-Methoxyethyl)amino)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-((2-Methoxyethyl)amino)-2-methylpropanenitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Bis(2-methoxyethyl)amine: This compound shares the methoxyethyl group but lacks the nitrile group, resulting in different chemical properties and reactivity.
2-Methoxyethylamine: Similar in structure but simpler, lacking the additional nitrile and methyl groups.
Uniqueness
The presence of both the nitrile and amino groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
2-(2-methoxyethylamino)-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-7(2,6-8)9-4-5-10-3/h9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHPKFNZMLEABF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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